molecular formula C22H16O9 B12811689 ATA fraction 8, ammonium salt CAS No. 129749-38-8

ATA fraction 8, ammonium salt

Cat. No.: B12811689
CAS No.: 129749-38-8
M. Wt: 424.4 g/mol
InChI Key: WDHMZEQRWAWXPD-UHFFFAOYSA-N
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Preparation Methods

Biological Activity

ATA fraction 8, also known as aurintricarboxylic acid ammonium salt , is a chemical compound recognized for its significant biological activities, particularly in inhibiting protein-nucleic acid interactions. This property makes it a valuable tool in molecular biology and biochemistry research. This article explores the various biological activities of ATA fraction 8, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C22H14O9
  • CAS Number : 569-58-4

ATA fraction 8 is characterized by its ability to compete with nucleic acids for binding sites on proteins, thereby inhibiting the formation of protein-nucleic acid complexes. This inhibition can affect critical biological processes such as transcription and replication.

ATA fraction 8 functions primarily as an inhibitor of nucleic acid interactions. Its mechanism involves:

  • Competing with nucleic acids for binding sites on proteins.
  • Preventing the formation of protein-nucleic acid complexes.
  • Potentially undergoing hydrolysis to release ammonia and aurintricarboxylic acid under certain conditions.

Biological Activities

ATA fraction 8 exhibits a range of biological activities, including:

  • Antiviral Activity : Studies have shown that ATA can inhibit viral replication, including activity against SARS-CoV-2. The compound's structural properties allow it to interfere with viral cell entry and replication processes .
  • Inhibition of Protein Synthesis : It has been demonstrated that ATA fraction 8 can inhibit the synthesis of proteins by disrupting the necessary protein-nucleic acid interactions essential for translation .
  • Antiparasitic Effects : Research indicates that ATA has shown efficacy against Cryptosporidium parvum, a significant pathogen causing gastrointestinal infections .

Data Table: Comparison with Other Compounds

Compound NameStructureUnique Features
Aurintricarboxylic Acid C22H14O9Inhibits protein-nucleic acid interactions
Benzyltrimethylammonium Chloride C10H12ClNCommonly used disinfectant
Cetylpyridinium Chloride C21H38ClNAntimicrobial agent used in mouthwashes
Dodecyltrimethylammonium Bromide C15H34BrNUsed in surfactants and emulsifiers

ATA fraction 8 stands out due to its specific mechanism of inhibiting protein-nucleic acid interactions, making it particularly valuable for molecular biology research compared to other quaternary ammonium compounds.

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study conducted in 2022 screened potential anti-SARS-CoV-2 inhibitors and identified ATA as a promising candidate due to its ability to inhibit viral cell entry. The research highlighted that modifications to the compound could retain its antiviral properties while enhancing efficacy against the virus .

Case Study 2: Efficacy Against Cryptosporidium parvum

In vitro and in vivo studies showed that commercial preparations of aurintricarboxylic acid effectively reduced Cryptosporidium parvum infection rates in laboratory settings. The findings suggest that ATA could be developed into therapeutic agents for treating parasitic infections .

Research Findings

Recent studies have characterized the interactions between ATA and human serum albumin (HSA) using fluorescence spectroscopy. The results indicated that:

  • ATA promotes a reduction in HSA aromatic residue intensity.
  • Binding-induced quenching of HSA emission intensity occurs, demonstrating specific interaction dynamics between ATA and proteins .

Properties

CAS No.

129749-38-8

Molecular Formula

C22H16O9

Molecular Weight

424.4 g/mol

IUPAC Name

5-[bis(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C22H16O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,19,23-25H,(H,26,27)(H,28,29)(H,30,31)

InChI Key

WDHMZEQRWAWXPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O

Origin of Product

United States

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